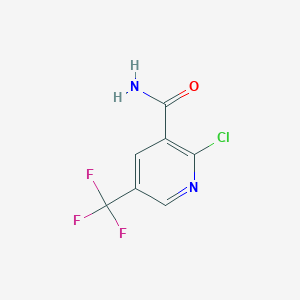

2-Chloro-5-(trifluoromethyl)nicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O/c8-5-4(6(12)14)1-3(2-13-5)7(9,10)11/h1-2H,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYIIUDQDXGSSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)N)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2 Chloro 5 Trifluoromethyl Nicotinamide and Its Structural Analogues

Foundational Strategies for Constructing Trifluoromethylpyridine Ring Systems

The construction of pyridine (B92270) rings bearing a trifluoromethyl group is a cornerstone in the synthesis of numerous agrochemicals and pharmaceuticals. nih.gov Three principal strategies have emerged as the most effective for creating these essential heterocyclic frameworks: chlorine/fluorine exchange reactions, cyclocondensation reactions with trifluoromethylated building blocks, and the direct introduction of the trifluoromethyl group. nih.gov

Chlorine/Fluorine Exchange Reaction Pathways in Heteroaromatic Systems

A prevalent and historically significant method for synthesizing trifluoromethylpyridines is through a halogen exchange (Halex) reaction. This process typically involves the fluorination of a corresponding trichloromethylpyridine precursor. nih.govchemicalbook.com The transformation is a robust way to introduce the trifluoromethyl group onto the pyridine ring, leveraging the greater stability of the C-F bond compared to the C-Cl bond.

The reaction is often carried out in the vapor phase at elevated temperatures, frequently in the presence of a fluorinating agent such as hydrogen fluoride (B91410) (HF). nih.gov Catalysts, such as various metal fluorides, can be employed to facilitate the exchange. A key intermediate in the synthesis of compounds like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) is 2-chloro-5-(trichloromethyl)pyridine. google.com The fluorination of this intermediate yields the desired trifluoromethyl group.

This method's industrial viability is demonstrated in the synthesis of various commercially important trifluoromethylpyridine derivatives. For instance, the vapor-phase fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) is a key step in producing 2,3-dichloro-5-(trifluoromethyl)pyridine, a vital intermediate for several crop protection products. nih.govjst.go.jp

| Precursor | Fluorinating Agent | Catalyst | Product | Ref |

| 2-Chloro-5-(trichloromethyl)pyridine | Anhydrous Potassium Fluoride | Phase Transfer Catalyst (e.g., CTAB) | 2-Chloro-5-(trifluoromethyl)pyridine | google.com |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | Hydrogen Fluoride (vapor phase) | - | 2,3-Dichloro-5-(trifluoromethyl)pyridine | nih.govjst.go.jp |

Cyclocondensation Reactions Employing Trifluoromethyl-Containing Building Blocks

Cyclocondensation reactions offer a powerful alternative for constructing the trifluoromethylpyridine ring system from acyclic precursors. This "bottom-up" approach involves the reaction of smaller, readily available molecules, at least one of which contains a trifluoromethyl group, to form the final heterocyclic ring. nih.gov

A variety of trifluoromethyl-containing building blocks are commonly used in these syntheses. These include ethyl 4,4,4-trifluoro-3-oxobutanoate, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, and trifluoroacetonitrile. nih.govjst.go.jp The choice of building block and reaction partner allows for the synthesis of a wide range of substituted trifluoromethylpyridines.

For example, the Bohlmann–Rahtz pyridine synthesis can be adapted to produce trifluoromethylated pyridines. In one instance, trifluoromethyl-α,β-ynones react with β-enamino esters or ketones in the presence of a Lewis acid like ZnBr₂ to yield polysubstituted trifluoromethylpyridine derivatives. rsc.org This methodology provides a versatile route to complex pyridine structures.

| Trifluoromethyl Building Block | Reaction Partner(s) | Key Reaction Type | Product Class | Ref |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 3-Methylbutanal, Ammonia (B1221849) source | Hantzsch-type condensation/oxidation | Tetrahydropyran intermediate, then pyridine | nih.gov |

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | Enamines/Enolates | Cyclization | Substituted Pyridines | nih.gov |

| Trifluoromethyl-α,β-ynones | β-Enamino esters/ketones | Bohlmann–Rahtz heteroannulation | Polysubstituted trifluoromethylpyridines | rsc.org |

Direct Introduction of the Trifluoromethyl Group via Specialized Reagents and Catalysis

The direct C-H trifluoromethylation of a pre-formed pyridine ring is a highly desirable and atom-economical approach. This strategy avoids the need to construct the ring with the trifluoromethyl group already in place. A variety of specialized reagents and catalytic systems have been developed to achieve this transformation with high efficiency and regioselectivity. researchgate.net

These methods often involve the generation of a trifluoromethyl radical (•CF₃) or a related reactive species that can then attack the pyridine ring. Reagents such as trifluoroacetic acid (TFA) in the presence of a catalyst like silver carbonate have been shown to effectively trifluoromethylate pyridinium (B92312) salts. researchgate.net Other approaches utilize photocatalysis, where a photocatalyst absorbs light and initiates the trifluoromethylation reaction with a suitable CF₃ source, such as triflyl chloride. nih.gov

The regioselectivity of the direct trifluoromethylation can often be controlled by the electronic properties of the pyridine ring and the specific reaction conditions employed. For instance, nucleophilic activation of the pyridine ring through hydrosilylation can lead to selective trifluoromethylation at the 3-position. chemrxiv.org

| Pyridine Substrate | CF₃ Source | Catalyst/Conditions | Key Features | Ref |

| Pyridinium Iodide Salts | Trifluoroacetic Acid (TFA) | Silver Carbonate | Good functional group compatibility | researchgate.net |

| Pyridones | Triflyl Chloride | Photoredox Catalyst | Direct C-H functionalization | nih.gov |

| Pyridine Derivatives | Togni's Reagent | Borane catalyst/Hydrosilylation | 3-position selectivity | chemrxiv.org |

Precursor Synthesis and Advanced Functionalization for Nicotinamide (B372718) Derivatization

The synthesis of 2-chloro-5-(trifluoromethyl)nicotinamide necessitates the preparation of a key precursor, 2-chloro-5-(trifluoromethyl)pyridine, which can then be functionalized to introduce the nicotinamide moiety. This typically involves carboxylation followed by amidation.

Synthesis of Key 2-Chloro-5-(trifluoromethyl)pyridine Intermediates

The industrial production of 2-chloro-5-(trifluoromethyl)pyridine often starts from simple, readily available picoline isomers. nih.gov The synthesis is a multi-step process that involves the sequential introduction of the chloro and trifluoromethyl substituents onto the pyridine ring.

A common and economically viable route to 2-chloro-5-(trifluoromethyl)pyridine begins with 3-picoline (3-methylpyridine). google.comresearchgate.net The synthesis involves a series of transformations to first install a chlorine atom at the 2-position and then convert the methyl group at the 5-position into a trifluoromethyl group.

One patented method describes a three-step sequence starting from 3-methylpyridine:

N-Oxidation: 3-Methylpyridine is oxidized to N-oxy-3-methylpyridine using an oxidant like hydrogen peroxide in an acidic solvent such as glacial acetic acid. google.com

Chlorination at the 2-position: The N-oxide is then treated with a chlorinating agent like benzoyl chloride in a solvent such as dichloromethane (B109758) to yield 2-chloro-5-methylpyridine (B98176). google.com

Side-Chain Chlorination: The methyl group of 2-chloro-5-methylpyridine is exhaustively chlorinated using chlorine gas, often with a radical initiator like azobisisobutyronitrile (AIBN), to form 2-chloro-5-(trichloromethyl)pyridine. google.com

Fluorination: The final step is the halogen exchange reaction, where the trichloromethyl group is fluorinated using a reagent like anhydrous potassium fluoride with a phase transfer catalyst to give the desired 2-chloro-5-(trifluoromethyl)pyridine. google.com

An alternative approach involves the direct, simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures over a transition metal-based catalyst, which can produce 2-chloro-5-(trifluoromethyl)pyridine in a single step, albeit with potential byproduct formation. nih.gov

| Starting Material | Step 1 | Step 2 | Step 3 | Final Product | Ref |

| 3-Methylpyridine | N-Oxidation (H₂O₂) | 2-Chlorination (Benzoyl Chloride) | Side-chain chlorination (Cl₂), then Fluorination (KF) | 2-Chloro-5-(trifluoromethyl)pyridine | google.com |

| 3-Picoline | Simultaneous vapor-phase chlorination/fluorination (>300°C, catalyst) | - | - | 2-Chloro-5-(trifluoromethyl)pyridine | nih.gov |

| 2-Chloro-5-methylpyridine | Side-chain chlorination (Cl₂, radical initiator) | Fluorination | - | 2-Chloro-5-(trifluoromethyl)pyridine | google.comgoogle.com |

Vapor-Phase Chlorination and Fluorination Protocols for Pyridine Systems

High-temperature, vapor-phase reactions are crucial for the industrial-scale production of halogenated pyridine precursors. These methods allow for continuous processes and the synthesis of compounds that are difficult to access through solution-phase chemistry.

Vapor-Phase Chlorination: The direct chlorination of pyridine derivatives in the gas phase is an effective method for producing polychlorinated pyridines. For instance, reacting alpha-picoline with chlorine gas at temperatures ranging from 200°C to 500°C can yield a mixture of chlorinated pyridines, including 2-chloropyridine (B119429), 2,6-dichloropyridine, and 2,3,6-trichloropyridine. google.comgoogleapis.com The reaction is typically performed in the presence of a catalyst, such as a silicate (B1173343) like attapulgite (B1143926) or bentonite, and may include water to control the reaction. google.com The distribution of products is highly dependent on reaction parameters like temperature, residence time (typically 4 to 15 seconds), and the molar ratio of chlorine to the pyridine substrate. google.com This process is foundational for creating the chlorinated pyridine backbone required for subsequent functionalization.

Vapor-Phase Fluorination: Fluorination of pyridine rings can be achieved through halogen exchange (HALEX) reactions. A common industrial method for synthesizing compounds like 2-chloro-5-(trifluoromethyl)pyridine involves the fluorination of a corresponding (trichloromethyl)pyridine precursor. nih.gov This transformation often utilizes hydrogen fluoride (HF) and can be conducted in the vapor phase. Another approach involves the exchange of chlorine for fluorine atoms. For example, 2-fluoro-pyridine by-products formed during the synthesis of 2-chloro-5-(trifluoromethyl)pyridine can be converted back to the desired chloro-derivative by reacting them with a trichloromethyl-pyridine compound in the presence of a Lewis acid catalyst like FeCl3. googleapis.com These high-temperature, gas-phase processes are essential for the efficient production of trifluoromethyl-substituted pyridines. nih.gov

The introduction of chlorine and fluorine substituents significantly impacts the electronic structure of the pyridine ring, influencing its reactivity in subsequent chemical transformations. rsc.org

Synthetic Routes to this compound and its Core Analogues

The synthesis of the target molecule, this compound, typically begins with a pre-functionalized pyridine ring. A common starting material is 2-chloro-5-(trifluoromethyl)pyridine, which can be synthesized via multi-step routes involving N-oxidation of 3-methylpyridine, followed by chlorination steps. vulcanchem.com From this intermediate, the carboxamide group is introduced at the 3-position.

Amidation Reactions and Nicotinamide Core Formation

The formation of the amide bond is the defining step in creating the nicotinamide core. This can be achieved through several classical and modern chemical methods.

A primary route involves the conversion of a nicotinic acid derivative to its corresponding nicotinamide. This transformation typically proceeds via an activated carboxylic acid intermediate. Common methods include:

Acid Chloride Formation: The nicotinic acid is first converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ucl.ac.uk The resulting acid chloride is then reacted with ammonia or an amine to form the amide bond.

Ester Amidation: The nicotinic acid can be esterified, and the resulting ester is then treated with ammonia to yield the amide. google.com

Coupling Reagents: A wide array of coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or n-propylphosphonic acid anhydride (B1165640) (T3P), can be used to directly couple the carboxylic acid with an amine source in a one-pot procedure. ucl.ac.uk These methods are prevalent in both laboratory and industrial settings due to their efficiency and mild reaction conditions. ucl.ac.uk

Oxidative Amidation: More recent methods involve the oxidative amidation of aldehydes. This approach can utilize inexpensive copper catalysts and an oxidant like aqueous tert-butyl hydroperoxide to form amides directly from aldehydes and amine salts. organic-chemistry.org

For the synthesis of this compound, a common pathway involves the hydrolysis of a nitrile precursor, such as 2-chloro-5-(trifluoromethyl)nicotinonitrile, or the direct amidation of 2-chloro-5-(trifluoromethyl)nicotinic acid.

| Amidation Method | Activating Agent/Reagent | Key Features |

| From Acid Chloride | Thionyl Chloride, Oxalyl Chloride | High reactivity, common industrial method. ucl.ac.uk |

| From Ester | Alcohol (e.g., Ethanol), Acid Catalyst | Two-step process involving esterification then amidation. google.com |

| Direct Coupling | EDC, HATU, T3P | Mild conditions, high efficiency, often used in pharma. ucl.ac.uk |

| From Aldehyde | Copper Sulfate, TBHP | Oxidative method, uses inexpensive catalysts. organic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Strategies for Nicotinamide Elaboration

Palladium-catalyzed cross-coupling reactions are powerful tools for elaborating the nicotinamide core, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net These reactions, including the Suzuki, Heck, and Negishi couplings, have revolutionized modern organic synthesis. researchgate.netmdpi.com

The general mechanism for these reactions involves a catalytic cycle with three key steps:

Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halogen bond of the nicotinamide derivative (e.g., this compound). youtube.com

Transmetalation: A second coupling partner, typically an organometallic reagent (like an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling), transfers its organic group to the palladium center. youtube.com

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst. youtube.com

These strategies allow for the introduction of a wide variety of substituents onto the pyridine ring. For example, a halogenated nicotinamide can be coupled with aryl, heteroaryl, or alkyl boronic acids (Suzuki coupling) to generate biaryl or substituted nicotinamide derivatives. mdpi.com The versatility and functional group tolerance of palladium catalysts make these reactions indispensable for creating diverse libraries of nicotinamide analogues for drug discovery and materials science. nih.govrsc.org For instance, 3-bromo-5-trifluoromethoxypyridine has been identified as an efficient synthon for palladium-catalyzed coupling reactions to generate various substituted pyridine derivatives. researchgate.net

| Coupling Reaction | Coupling Partner | Typical Catalyst System |

| Suzuki-Miyaura | Organoboron compounds | Pd(PPh₃)₄, Pd(OAc)₂, various phosphine (B1218219) ligands |

| Heck | Alkenes | Pd(OAc)₂, P(o-tol)₃ |

| Negishi | Organozinc compounds | Pd(0) or Pd(II) species |

| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst |

Solid-Phase Synthesis Techniques for Pyridine-Based Library Generation

Solid-phase synthesis is a high-throughput technique used to rapidly generate large libraries of related compounds for screening purposes. lookchem.com In this method, the initial substrate is attached to an insoluble polymer resin, and subsequent reactions are carried out. Excess reagents and by-products are easily removed by washing the resin, simplifying purification. nih.gov

This technique has been successfully applied to the generation of pyridine-based libraries. For example, a versatile method for the solid-phase synthesis of imidazo[1,2-a]pyridine-8-carboxamides has been developed. nih.gov The process begins with a polymer-bound 2-aminonicotinate. This substrate undergoes a series of reactions, including treatment with α-haloketones and subsequent halogenation. The final products are cleaved from the solid support by treating the resin with an excess of a primary or secondary amine, directly forming the desired amide derivatives. nih.gov Such methods, often assisted by microwave irradiation to accelerate reaction times, are highly efficient for creating diverse libraries of nicotinamide analogues for biological evaluation. lookchem.comresearchgate.net

Generation of Trifluoromethoxy-Substituted Nicotinic Acid and Nicotinamide Derivatives

The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry, often considered a "super-methoxy" group due to its high lipophilicity and metabolic stability. Practical methods have been developed for the synthesis of nicotinic acid and nicotinamide derivatives bearing this functional group.

A convenient route to 5-(trifluoromethoxy)nicotinic acid and its corresponding amide has been established. researchgate.net The synthesis can start from 3-bromo-5-hydroxypyridine. The hydroxyl group is converted to a trifluoromethoxy group, and the bromine atom at the 3-position then serves as a handle for introducing the carboxyl or carboxamide functionality. This can be achieved through metalation with n-butyllithium followed by quenching with carbon dioxide to form the carboxylic acid. researchgate.net Alternatively, palladium-catalyzed carbonylation reactions can be employed. The resulting 5-(trifluoromethoxy)nicotinic acid can then be converted to the corresponding nicotinamide using the standard amidation methods described previously. The trifluoromethoxy group has been shown to be remarkably stable throughout these synthetic transformations. researchgate.net

Intricate Chemical Reactivity and Mechanistic Elucidation of 2 Chloro 5 Trifluoromethyl Nicotinamide Systems

Exploration of Nucleophilic and Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Moiety

The pyridine ring in 2-chloro-5-(trifluoromethyl)nicotinamide is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic, further intensified by the electron-withdrawing effects of the chloro, trifluoromethyl, and nicotinamide (B372718) groups, largely dictates its reactivity. The ring is highly deactivated towards electrophilic aromatic substitution (EAS), which typically requires electron-rich aromatic systems to proceed. Standard electrophilic aromatic substitution reactions generally proceed through a two-step mechanism involving the attack of an electrophile by the aromatic pi system, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com Due to the pyridine's low electron density, such reactions are challenging and often necessitate harsh conditions.

Conversely, the electron-deficient nature of the pyridine moiety makes it highly susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org This is the predominant reaction pathway for functionalizing the ring. The presence of a good leaving group (the chloride atom at the C2 position) and strong electron-withdrawing substituents (-CF₃ and -CONH₂), which can stabilize the negative charge of the intermediate, facilitates this process. The reaction proceeds via an initial attack by a nucleophile on the electron-poor ring, followed by the departure of the leaving group. libretexts.org The electron-withdrawing groups are crucial for this reactivity, as they reduce the electron density of the ring, making it a better target for nucleophilic attack. libretexts.org

Transition Metal-Catalyzed Transformations and Selective Functionalization

Transition metal catalysis provides a powerful toolkit for the selective functionalization of halogenated trifluoromethylpyridines like this compound. nih.govrsc.org These methods enable the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, often with high selectivity and functional group tolerance. nih.gov

Palladium-Catalyzed C-H Chlorination Studies

While the starting molecule already contains a chlorine atom, palladium-catalyzed C-H functionalization represents a key strategy for modifying related pyridine systems. Research in this area has demonstrated that directing groups can be used to achieve selective C-H activation and subsequent halogenation. For instance, palladium-catalyzed C-H fluorination of 2-arylbenzothiazoles has been achieved, suggesting the feasibility of similar halogenations on other heterocyclic systems. nih.gov The mechanism often involves a Pd(II)/Pd(IV) catalytic cycle where a C-H bond activation step forms a palladacycle intermediate, which then undergoes oxidation and reductive elimination to yield the functionalized product. nih.govdntb.gov.ua These studies highlight the potential for further selective halogenation on the pyridine ring, should specific isomers be required.

Carbonylation Reactions in the Presence of Chloro-Trifluoromethylpyridines

Carbonylation reactions, which involve the incorporation of carbon monoxide (CO) into an organic molecule, are of significant industrial and synthetic importance. nih.govmdpi.com Palladium-catalyzed carbonylative coupling reactions are particularly effective for converting aryl halides, such as the chloro-substituent in this compound, into valuable carbonyl compounds like amides, esters, and ketones. mdpi.comnih.gov

The general mechanism for a palladium-catalyzed aminocarbonylation, for example, involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by CO insertion into the resulting Aryl-Pd(II) bond. Subsequent reaction with a nucleophile (e.g., an amine) and reductive elimination yields the final amide product and regenerates the Pd(0) catalyst. The choice of ligands, solvents, and reaction conditions is critical for achieving high yields and selectivity. mdpi.com

| Reaction Type | Nucleophile | Typical Product | Key Catalyst Components | Reference |

|---|---|---|---|---|

| Aminocarbonylation | Primary/Secondary Amine (R₂NH) | Amide (Ar-CO-NR₂) | Pd(0) source, Ligand (e.g., phosphine) | mdpi.com |

| Alkoxycarbonylation | Alcohol (R-OH) | Ester (Ar-CO-OR) | Pd(0) source, Base | mdpi.com |

| Carbonylative Suzuki Coupling | Aryl Boronic Acid (Ar'-B(OH)₂) | Ketone (Ar-CO-Ar') | Pd(0) source, Base | nih.gov |

Stability and Selective Transformation of Halogen and Trifluoromethyl Moieties in Complex Environments

The trifluoromethyl group is known to significantly enhance the metabolic stability and lipophilicity of molecules, making it a valuable substituent in medicinal chemistry. nih.govnih.gov It is generally stable under a wide range of reaction conditions. However, recent studies have shown that C-F bond activation and defluorofunctionalization of trifluoromethyl groups can be achieved, particularly on pyridine rings, opening new avenues for modifying this moiety. chemrxiv.org This transformation can proceed through a pyridyldifluoromethyl anion intermediate. chemrxiv.org

The chlorine atom at the C2 position is the primary site for selective transformations. Its reactivity as a leaving group in SNAr reactions and as a substrate in transition metal-catalyzed cross-coupling reactions allows for its selective replacement. For example, palladium-catalyzed trifluoromethylation can convert aryl chlorides into their trifluoromethylated analogs. nih.govnih.gov This selectivity is crucial for multi-step syntheses where the trifluoromethyl and nicotinamide groups must remain intact while the chloro group is functionalized. The remarkable stability of the trifluoromethoxy group, a related moiety, against strong acids like hydroiodic acid further underscores the general robustness of fluoroalkyl groups on pyridine rings. researchgate.net

Mechanistic Investigations into Key Reaction Pathways

Analysis of Aromatic Nucleophilic Substitution (SNAr) Mechanisms

The SNAr reaction is a cornerstone of pyridine chemistry and has been the subject of extensive mechanistic study. The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a discrete, non-aromatic intermediate known as a Meisenheimer complex. nih.gov

Step 1 (Addition): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (chloride). This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic σ-complex (the Meisenheimer complex). nih.govmasterorganicchemistry.com The negative charge is delocalized onto the electron-withdrawing groups (in this case, the trifluoromethyl group and the pyridine nitrogen), which stabilizes the intermediate. libretexts.org

Step 2 (Elimination): The leaving group departs, taking its pair of electrons, and the aromaticity of the ring is restored. This step is usually fast. masterorganicchemistry.com

| Factor | Effect on Rate | Reason | Reference |

|---|---|---|---|

| Leaving Group Ability | Increases with better leaving group (F > Cl > Br > I) | The rate-determining step is the nucleophilic attack, not the C-X bond cleavage. More electronegative halogens activate the ring more effectively towards attack. | masterorganicchemistry.com |

| Electron-Withdrawing Groups | Increases rate | Stabilize the negative charge of the intermediate Meisenheimer complex. | libretexts.orgmasterorganicchemistry.com |

| Position of EWGs | Ortho/Para positions provide greater stabilization | Allows for direct resonance delocalization of the negative charge onto the withdrawing group. | libretexts.org |

| Nucleophile Strength | Increases rate | A stronger nucleophile will attack the electron-deficient ring more readily. | nih.gov |

Recent research, however, has provided evidence that some prototypical SNAr reactions may in fact proceed through a concerted mechanism, rather than the stepwise pathway involving a stable Meisenheimer complex. nih.gov Kinetic isotope effect (KIE) studies and computational analyses suggest that for many systems, particularly those involving heterocycles and good leaving groups like chloride, the bond formation with the nucleophile and the bond breaking with the leaving group may occur in a single transition state. nih.gov This challenges the traditional view and suggests that the SNAr mechanism can exist on a spectrum between stepwise and concerted pathways, depending on the specific substrates and reaction conditions. nih.govnih.gov

Kinetic Isotope Effect (KIE) Studies for Reaction Pathway Elucidation

Kinetic Isotope Effect (KIE) studies serve as a powerful tool in physical organic chemistry to elucidate the mechanisms of chemical reactions. By measuring the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes, researchers can infer whether a particular bond to that atom is broken or formed in the rate-determining step. While specific KIE studies on this compound are not extensively documented in publicly available literature, the principles of KIE can be applied to understand its potential reaction pathways, primarily nucleophilic aromatic substitution and amide hydrolysis.

The primary reactions involving this compound are nucleophilic substitution at the C2 position and potential hydrolysis of the nicotinamide group. The chlorine atom at the 2-position of the pyridine ring makes this carbon atom electrophilic and susceptible to attack by nucleophiles. The electron-withdrawing nature of both the trifluoromethyl group and the nitrogen atom in the pyridine ring further activates the ring system towards nucleophilic attack.

One of the principal reaction pathways for this compound is nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom bearing the chloro leaving group. This reaction is common for 2-chloropyridine (B119429) derivatives. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.

Another potential reaction pathway is the hydrolysis of the amide group, which can be catalyzed by acid or base, or occur enzymatically. This would lead to the formation of 2-chloro-5-(trifluoromethyl)nicotinic acid and ammonia (B1221849).

Kinetic isotope effect studies could provide significant insights into the transition states of these reactions. For instance, in a nucleophilic aromatic substitution reaction, a chlorine KIE could be measured by comparing the reaction rates of the molecule containing the naturally abundant isotopes of chlorine (35Cl and 37Cl). A significant KIE would suggest that the C-Cl bond is being broken in the rate-determining step.

Similarly, to probe the mechanism of amide hydrolysis, one could employ nitrogen-15 (B135050) or carbon-13 isotope effects. For example, if the C-N bond cleavage is the rate-limiting step, a significant 15N KIE would be expected. The magnitude of the KIE can provide further details about the transition state structure.

While experimental data for this compound is not available, the following table illustrates hypothetical KIE values and their mechanistic interpretations for its potential reactions:

| Reaction Pathway | Isotopically Labeled Atom | Hypothetical klight/kheavy | Mechanistic Interpretation |

| Nucleophilic Aromatic Substitution | Chlorine (35Cl/37Cl) | > 1 | C-Cl bond breaking is part of the rate-determining step. |

| Amide Hydrolysis | Nitrogen of amide (14N/15N) | > 1 | C-N bond cleavage is involved in the rate-determining step. |

| Amide Hydrolysis | Carbonyl Carbon (12C/13C) | > 1 | A change in bonding to the carbonyl carbon occurs in the rate-determining step. |

These examples demonstrate how KIE studies could be a valuable methodology for the detailed mechanistic elucidation of reactions involving this compound.

Spectroscopic Data for this compound Not Publicly Available

Comprehensive searches for experimental spectroscopic data for the chemical compound this compound have yielded no specific results for its detailed structural analysis through Nuclear Magnetic Resonance (NMR) or Vibrational Spectroscopy. While information on related compounds is available, specific, scientifically verified data for this compound itself does not appear to be present in publicly accessible scientific literature or databases.

The intended article, which was to focus on the advanced spectroscopic characterization of this specific compound, cannot be generated with the required scientific accuracy and detail due to the absence of primary data for the following analytical methods:

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: No experimental data on proton chemical shifts (δ), coupling constants (J), or signal multiplicities for the aromatic and amide protons of this compound could be located.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific chemical shifts for the carbon atoms within the pyridine ring, the trifluoromethyl group, and the carboxamide group are not available.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The characteristic chemical shift for the trifluoromethyl (-CF₃) group, a key analytical marker, remains un-documented in the searched resources.

Infrared (IR) Spectroscopy: Characteristic absorption bands corresponding to the vibrational modes of the functional groups (C=O, N-H, C-Cl, C-F) are not reported.

Raman Spectroscopy (FT-Raman): Data on the Raman shifts, which would provide complementary information on the molecular vibrations, is also unavailable.

While spectroscopic data for analogous structures such as nicotinamide, 2-chloronicotinamide, and other substituted pyridines exist, extrapolation of this data would not provide a scientifically accurate characterization of this compound and would violate the principle of focusing solely on the specified compound.

Therefore, the creation of a detailed and authoritative article on the spectroscopic characterization of this compound is not feasible at this time, pending the publication of relevant experimental research.

Advanced Spectroscopic Characterization and Structural Delineation Methodologies

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 2-Chloro-5-(trifluoromethyl)nicotinamide, it serves two primary purposes: the precise determination of its molecular weight, which confirms its elemental composition, and the analysis of its fragmentation patterns, which provides definitive structural information.

When subjected to mass spectrometry, typically using an ionization technique like electrospray ionization (ESI) or electron ionization (EI), the molecule is first ionized to produce a molecular ion [M]⁺•. The high-resolution mass of this ion can be measured with great accuracy, allowing for the confirmation of the molecular formula, C₇H₄ClF₃N₂O. The calculated monoisotopic mass is approximately 223.9964 amu. A characteristic feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2, approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Following ionization, the molecular ion can undergo fragmentation, breaking down into smaller, characteristic charged fragments. The fragmentation pattern is a molecular fingerprint that helps to elucidate the compound's structure. Common fragmentation strategies in tandem mass spectrometry (MS/MS) involve isolating the precursor ion and inducing fragmentation through collision with an inert gas. nih.gov The analysis of these fragments confirms the connectivity of the atoms within this compound.

Key fragmentation pathways for this molecule are predicted based on the functional groups present: the amide, the chloro-substituent, and the trifluoromethyl group on the pyridine (B92270) ring.

Predicted Fragmentation Pathways:

Alpha-cleavage: A primary fragmentation mode for amides is the cleavage of the bond adjacent to the carbonyl group. miamioh.edu This can result in the loss of the amino radical (•NH₂) or the entire carboxamide group (•CONH₂).

Loss of Substituents: The molecule can lose its substituents from the pyridine ring, such as a chlorine radical (•Cl) or a trifluoromethyl radical (•CF₃).

Ring Cleavage: While less common, the pyridine ring itself can undergo cleavage under higher energy conditions.

These fragmentation processes result in a series of product ions with specific m/z values that are detected by the mass spectrometer.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure / Neutral Loss | m/z (for ³⁵Cl) |

| [C₇H₄ClF₃N₂O]⁺• | Molecular Ion [M]⁺• | 224 |

| [C₇H₂ClF₃NO]⁺ | Loss of •NH₂ | 208 |

| [C₆H₂ClF₃N]⁺• | Loss of •CONH₂ | 180 |

| [C₇H₄F₃N₂O]⁺ | Loss of •Cl | 189 |

| [C₆H₄ClN₂O]⁺ | Loss of •CF₃ | 155 |

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions

Electronic spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—parts of the molecule that absorb light.

In this compound, the primary chromophores are the substituted pyridine ring and the carbonyl group (C=O) of the amide function. The pyridine ring, an aromatic system, contains delocalized π-electrons. The carbonyl group contains both π-electrons (in the double bond) and non-bonding (n) electrons (the lone pairs on the oxygen atom).

The absorption of UV radiation by this molecule is expected to induce two main types of electronic transitions:

π → π* (pi to pi star) transitions: These occur when an electron from a π bonding orbital is excited to a higher energy π* antibonding orbital. These transitions are characteristic of aromatic systems and conjugated systems. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. For nicotinamide (B372718) derivatives, these are often observed in the 200-300 nm range. researchgate.net

n → π* (n to pi star) transitions: This type of transition involves the promotion of a non-bonding electron (from the lone pairs on the nitrogen of the ring or the oxygen of the carbonyl group) to a π* antibonding orbital. These transitions are of lower energy and result in weaker absorption bands, often appearing at longer wavelengths than the π → π* transitions.

The substituents on the pyridine ring—the chlorine atom, the trifluoromethyl group, and the nicotinamide group—act as auxochromes. They modify the energy levels of the molecular orbitals and can cause shifts in the wavelength of maximum absorbance (λₘₐₓ) and the intensity of the absorption bands.

Table 2: Expected Electronic Transitions for this compound

| Electronic Transition | Associated Functional Group(s) | Expected Characteristics |

| π → π | Substituted Pyridine Ring, Carbonyl Group | Strong absorption intensity, typically in the UV region. |

| n → π | Carbonyl Group, Pyridine Ring Nitrogen | Weak absorption intensity, appears at longer wavelengths. |

X-ray Diffraction Studies for Definitive Solid-State Molecular Architecture (as a general methodology)

The fundamental principle of X-ray diffraction relies on the interaction of X-rays with the electrons of the atoms in a crystal lattice. When a beam of monochromatic X-rays strikes a crystal, the regularly spaced atoms cause the X-rays to be scattered in a specific, predictable pattern of constructive and destructive interference. This phenomenon is known as diffraction.

There are two primary XRD methods used for the characterization of organic compounds:

Single-Crystal X-ray Diffraction (SXRD): This is considered the gold standard for structure determination. researchgate.net It requires a single, high-quality crystal of the compound. The crystal is mounted on a diffractometer and rotated in the X-ray beam, allowing for the collection of a complete three-dimensional diffraction dataset. From this data, the electron density map of the molecule can be calculated, and a detailed atomic model can be built and refined. The result is a precise depiction of the molecular structure.

Powder X-ray Diffraction (PXRD): This technique is used when suitable single crystals cannot be obtained. jst.go.jp The sample is a fine powder composed of many tiny, randomly oriented crystallites. The diffraction pattern obtained is a series of concentric rings, which are recorded as a one-dimensional plot of intensity versus diffraction angle. While historically used for phase identification and purity analysis, modern computational methods, such as the direct-space strategy, have made it increasingly possible to solve entire crystal structures from powder data, although the process is generally more challenging than with SXRD. icdd.comnih.gov

The process of determining a crystal structure from diffraction data involves several key steps: collecting the diffraction pattern, determining the unit cell dimensions and space group, solving the "phase problem" to generate an initial structural model, and finally, refining this model to achieve the best possible fit with the experimental data. The final output provides a definitive understanding of the solid-state molecular architecture.

Table 3: Comparison of X-ray Diffraction Methodologies

| Feature | Single-Crystal X-ray Diffraction (SXRD) | Powder X-ray Diffraction (PXRD) |

| Sample Requirement | A single, high-quality crystal (typically <1 mm) | Microcrystalline powder |

| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions | Unit cell parameters, phase purity, crystallinity, can be used for structure solution |

| Resolution | Atomic resolution | Generally lower resolution than SXRD |

| Complexity | Structure solution is often straightforward with modern software | Structure solution is more complex and not always possible |

Sophisticated Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Trifluoromethyl Nicotinamide

Density Functional Theory (DFT) for Electronic Structure and Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic structure and properties of molecules. mdpi.comresearchgate.net Methods like the B3LYP hybrid functional, often paired with basis sets such as 6-311G++(d,p), are widely used to perform these calculations, balancing computational cost with high accuracy. mdpi.comresearchgate.net

A fundamental application of DFT is the determination of a molecule's optimized geometry, which corresponds to its most stable three-dimensional structure at the lowest energy state. mdpi.com This process involves calculating bond lengths, bond angles, and dihedral (torsional) angles that define the molecular conformation.

For 2-Chloro-5-(trifluoromethyl)nicotinamide, geometric optimization would reveal the precise spatial arrangement of the chloro and trifluoromethyl substituents on the pyridine (B92270) ring, as well as the orientation of the nicotinamide (B372718) side chain. The planarity of the pyridine ring and the rotational barrier of the C-C bond connecting the ring to the amide group are key factors in determining the most stable conformer. Computational analyses of related nicotinamide derivatives have shown that intramolecular interactions, such as hydrogen bonding, can significantly influence conformational preference. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | ~1.74 Å |

| C-CF3 | ~1.51 Å | |

| C=O | ~1.23 Å | |

| C-NH2 | ~1.36 Å | |

| Pyridine C-N | ~1.34 Å | |

| Bond Angle | Cl-C-C | ~119° |

| F-C-F | ~107° | |

| O=C-NH2 | ~122° | |

| Dihedral Angle | Ring-C-C=O | ~25° |

Note: These values are illustrative and based on typical DFT calculations for similar molecular structures. Actual computed values may vary based on the level of theory and basis set used.

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. tandfonline.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) corresponds to the ability to accept an electron. researchgate.net

The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. mdpi.com

For this compound, the presence of electron-withdrawing groups (chloro and trifluoromethyl) is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The HOMO is likely distributed over the electron-rich pyridine ring, while the LUMO may be localized more towards the substituted portions of the molecule. nasc.ac.in

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity profile. researchgate.netdergipark.org.tr

Table 2: Predicted FMO Energies and Reactivity Descriptors

| Parameter | Symbol | Predicted Value (eV) |

| HOMO Energy | EHOMO | -7.25 |

| LUMO Energy | ELUMO | -2.15 |

| Energy Gap | ΔE | 5.10 |

| Ionization Potential | I | 7.25 |

| Electron Affinity | A | 2.15 |

| Electronegativity | χ | 4.70 |

| Chemical Hardness | η | 2.55 |

| Chemical Softness | S | 0.20 |

| Electrophilicity Index | ω | 4.32 |

Note: These values are hypothetical, calculated from the predicted HOMO/LUMO energies to illustrate the application of these concepts.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. tandfonline.comresearchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of electron deficiency (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. researchgate.net

In this compound, the MEP map would likely show strong negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, identifying these as primary sites for electrophilic interaction. researchgate.netnih.gov Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amide group, making them sites for nucleophilic interaction. The electron-withdrawing nature of the chlorine and trifluoromethyl groups would also influence the potential distribution on the aromatic ring. preprints.orgnih.gov

Theoretical Prediction and Validation of Spectroscopic Data

Computational methods are instrumental in simulating and interpreting spectroscopic data. By calculating theoretical spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, thus confirming the molecular structure. bohrium.com

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can accurately predict the harmonic vibrational frequencies and intensities of a molecule. nih.govnih.gov These theoretical frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental IR and Raman spectra. bohrium.com

For this compound, theoretical spectra would help assign the characteristic vibrational modes. Key predicted frequencies would include the N-H stretching of the amide group, the C=O stretching of the carbonyl, C-N stretching, pyridine ring breathing modes, and the characteristic vibrations of the C-Cl and C-F bonds. cdnsciencepub.comacs.orgresearchgate.net Agreement between the scaled theoretical frequencies and the experimental wavenumbers serves as strong evidence for the optimized molecular structure.

Table 3: Predicted Major Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Predicted Wavenumber (Scaled) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Asymmetric Stretch | ~3500 | Strong | Weak |

| N-H Symmetric Stretch | ~3380 | Strong | Moderate |

| C=O Stretch | ~1690 | Very Strong | Strong |

| Pyridine Ring Stretch | ~1590 | Strong | Strong |

| C-N Stretch (Amide) | ~1400 | Moderate | Moderate |

| C-F Symmetric Stretch | ~1140 | Very Strong | Moderate |

| C-Cl Stretch | ~750 | Strong | Strong |

Note: These are representative values based on DFT studies of similar substituted pyridine and amide compounds.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. mdpi.com Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for simulating UV-Vis absorption spectra. researchgate.netnih.gov TD-DFT calculates the excitation energies (which correspond to absorption wavelengths, λmax), oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions involved. researchgate.net

The primary absorption band in molecules like this compound typically arises from a π → π* transition, often corresponding to the promotion of an electron from the HOMO to the LUMO. researchgate.net The calculated λmax and oscillator strength can be compared with experimental spectra to validate the electronic structure. The choice of solvent can also be modeled in TD-DFT calculations, as solvent polarity can influence the absorption wavelength.

Table 4: Predicted Electronic Absorption Properties

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~275 | 0.28 | HOMO → LUMO | π → π |

| ~230 | 0.15 | HOMO-1 → LUMO | π → π |

Note: Values are illustrative and typical for substituted pyridine derivatives in a non-polar solvent.

Molecular Modeling Approaches for Understanding Intermolecular Interactions

The arrangement of electrons and the nature of non-covalent interactions in this compound are fundamental to its chemical behavior. Molecular modeling techniques allow for a detailed examination of these features, providing a basis for understanding its interactions with other molecules, including biological macromolecules.

In analogous nicotinamide-containing structures, NBO analysis typically reveals significant charge transfer interactions that contribute to the stability of hydrogen bonds. For instance, in a nicotinamide-cocrystal system, the interaction between a lone pair of a donor atom and the antibonding orbital of a hydrogen-bond acceptor is a key stabilizing feature. For this compound, the amide group (-CONH2) and the pyridine nitrogen are expected to be primary sites for hydrogen bonding. The nitrogen and oxygen atoms of the amide group can act as hydrogen bond acceptors, while the amide hydrogens can act as donors.

The presence of the electron-withdrawing trifluoromethyl (-CF3) and chloro (-Cl) groups will significantly influence the charge distribution on the pyridine ring. These groups are expected to decrease the electron density on the ring, which in turn affects the hydrogen bonding capacity of the pyridine nitrogen. NBO analysis would likely quantify the stabilization energies associated with these interactions, providing a hierarchical understanding of the dominant intermolecular forces.

Illustrative NBO Analysis Findings for a Substituted Nicotinamide Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (O) of Amide | σ* (N-H) of interacting molecule | High | Strong Hydrogen Bond |

| LP (N) of Pyridine | σ* (O-H) of interacting molecule | Moderate | Hydrogen Bond |

| LP (N) of Amide | π* (C=C) of Pyridine Ring | Low | Intramolecular Charge Delocalization |

Note: This table is illustrative and based on typical findings for related nicotinamide derivatives. The actual values for this compound would require specific computational analysis.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. While no specific molecular docking studies featuring this compound have been published, research on similar nicotinamide and pyridine derivatives highlights their potential to interact with various protein targets.

Derivatives of nicotinamide have been investigated as inhibitors of a range of enzymes, where the nicotinamide moiety often plays a key role in binding to the active site. For this compound, the amide group can form crucial hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine in a protein's active site. The pyridine ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. The chloro and trifluoromethyl substituents can also contribute to binding through hydrophobic or halogen bonding interactions.

Example of Potential Ligand-Protein Interactions for this compound Based on Analogous Compounds

| Interaction Type | Potential Interacting Residues | Functional Group of Ligand |

| Hydrogen Bonding | ASP, GLU, SER, THR, Backbone Amides | Amide (-CONH2), Pyridine Nitrogen |

| π-π Stacking | PHE, TYR, TRP | Pyridine Ring |

| Hydrophobic Interactions | LEU, ILE, VAL, ALA | Trifluoromethyl (-CF3), Chloro (-Cl) |

| Halogen Bonding | Electron-rich atoms (e.g., backbone carbonyl oxygen) | Chloro (-Cl) |

Note: This table illustrates potential interactions based on the chemical structure of this compound and docking studies of related molecules.

Thermochemical Property Calculations and Energetic Studies

Thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, are essential for understanding the stability and reactivity of a compound. These properties can be calculated with a good degree of accuracy using quantum chemical methods like Density Functional Theory (DFT).

For this compound, DFT calculations would typically be employed to first optimize the molecular geometry to its lowest energy state. Following this, vibrational frequency analysis can be performed, which not only confirms that the structure is a true minimum on the potential energy surface but also provides the necessary data to calculate thermochemical properties at different temperatures.

The calculated enthalpy of formation would indicate the thermodynamic stability of the molecule relative to its constituent elements. The heat capacity and entropy values are important for predicting how the thermodynamic properties of the compound change with temperature. While specific calculated thermochemical data for this compound is not available in the public domain, the table below provides an example of the kind of data that would be generated from such a study.

Illustrative Calculated Thermochemical Properties for a Substituted Nicotinamide

| Property | Calculated Value | Units |

| Enthalpy of Formation (ΔfH°) | -XXX.X | kJ/mol |

| Standard Entropy (S°) | XXX.X | J/mol·K |

| Heat Capacity (Cv) | XXX.X | J/mol·K |

Note: The 'XXX.X' placeholders indicate that these are representative data types and not actual calculated values for this compound.

These theoretical energetic studies are invaluable for predicting the compound's behavior in chemical reactions and for understanding its stability under various conditions, which is critical for both synthetic chemistry and potential practical applications.

Academic Research Applications of 2 Chloro 5 Trifluoromethyl Nicotinamide As a Versatile Synthetic Synthon

Facilitating the Synthesis of Diverse Heterocyclic Compound Libraries

The chemical structure of 2-chloro-5-(trifluoromethyl)nicotinamide makes it an ideal starting material for generating libraries of diverse heterocyclic compounds. The chlorine atom at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is a key feature in the construction of new molecular frameworks. For instance, this compound is a precursor in the synthesis of complex heterocyclic systems, including those that feature pyrimidine (B1678525) rings.

The trifluoromethyl group plays a crucial role by enhancing the metabolic stability and lipophilicity of the resulting molecules, which are important properties for potential drug candidates. Synthetic pathways often involve multi-step reactions, such as halogenation and amidation, to produce this key intermediate.

Development of Chemical Probes for Investigating Biological Systems

Chemical probes are essential tools for understanding the roles of proteins and other biological targets in health and disease. Due to its adaptable structure, this compound has been utilized in the creation of such probes to investigate various biological systems.

Phosphopantetheinyl transferases (PPTases) are vital enzymes for the survival and virulence of bacteria. nih.gov They are responsible for a key post-translational modification that is essential for the function of many proteins involved in primary and secondary metabolism. nih.govrsc.org The development of inhibitors targeting these enzymes is a promising strategy for creating new antibacterial agents.

Derivatives of this compound have been investigated as inhibitors of bacterial PPTases. For example, a compound known as ML267, which incorporates the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety, has demonstrated potent inhibition of the bacterial Sfp-PPTase. nih.gov This inhibition disrupts essential metabolic pathways in bacteria.

Table 1: Inhibitory Activity of ML267

| Target Enzyme | Organism | IC₅₀ |

|---|

Data sourced from Foley et al. (2014)

The reverse transcriptase (RT) enzyme of the human immunodeficiency virus (HIV) is a critical target for antiviral drugs. mdpi.com This enzyme has two key functions: a DNA polymerase activity and a ribonuclease H (RNase H) activity. nih.gov While all currently approved RT inhibitors target the polymerase function, the RNase H activity is also essential for viral replication, making it an attractive, yet underexploited, drug target. mdpi.comnih.gov

The RNase H domain is highly conserved among different HIV strains, suggesting that inhibitors targeting this site may have a high barrier to the development of drug resistance. nih.govmdpi.com Research into new inhibitors has explored a variety of chemical scaffolds, and the nicotinamide (B372718) structure is among those that have been investigated for its potential to interact with this viral enzyme.

The inhibition of key enzymes like PPTases by compounds derived from this compound can have a significant impact on bacterial cell viability. By disrupting essential metabolic pathways, these compounds can hinder bacterial growth and survival. nih.gov

Furthermore, these inhibitors can affect the production of secondary metabolites, which are often linked to bacterial virulence and communication. For instance, the Sfp-PPTase is necessary for the production of surfactin (B1297464) in Bacillus subtilis, a powerful surfactant. nih.gov Inhibition of this enzyme would therefore be expected to reduce the production of such metabolites. Nicotinamide and its derivatives have also been shown to affect biofilm formation, a key factor in the persistence of bacterial infections. mdpi.com

Table 2: Antibacterial Activity of a Derivative

| Bacterial Strain | Effect |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial activity observed |

Data sourced from Foley et al. (2014)

Succinate (B1194679) dehydrogenase (SDH), also known as Complex II, is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. nih.gov It plays a vital role in cellular respiration and energy production. Because of its central role in metabolism, SDH has become a target for the development of antifungal agents. google.com

Nicotinamide derivatives have been explored for their potential to inhibit SDH. While some nicotinamide-based fungicides, like boscalid, are known to target this enzyme, research is ongoing to discover new compounds with improved efficacy and a broader spectrum of activity. nih.gov The inhibition of SDH disrupts the fungus's ability to produce energy, leading to cell death.

Rational Design and Structure-Activity Relationship (SAR) Investigations in Early-Stage Drug Discovery Research

The process of discovering new drugs often involves the rational design of molecules and the systematic study of how their chemical structure relates to their biological activity, a field known as structure-activity relationship (SAR) studies. This compound is a valuable scaffold for such investigations.

By systematically modifying the nicotinamide core, researchers can explore how different chemical groups at various positions influence the compound's potency, selectivity, and pharmacokinetic properties. For example, in the development of antifungal agents, SAR studies have revealed that the specific placement of substituents on the nicotinamide ring is critical for activity. nih.gov Similarly, for inhibitors of bacterial enzymes, modifications to the core structure have been shown to significantly impact their inhibitory potential. nih.gov This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds in drug discovery.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| ML267 |

| Boscalid |

Precursor and Building Block in the Development of Research Leads for Agrochemical and Pharmaceutical Applications

The chemical architecture of this compound, characterized by a trifluoromethyl group and a reactive chlorine atom on a pyridine ring, establishes it as a highly versatile synthetic synthon. This compound and its immediate precursor, 2-chloro-5-(trifluoromethyl)nicotinic acid, serve as crucial starting materials in the synthesis of complex molecules with significant biological activities. The trifluoromethyl moiety often enhances metabolic stability and lipophilicity, properties that are highly desirable in the design of new bioactive compounds. Researchers in both agrochemical and pharmaceutical fields have leveraged this structure to develop novel research leads, including potent fungicides and potential antibacterial agents.

Agrochemical Applications: Synthesis of Fungicide Candidates

In the field of agrochemicals, the nicotinamide scaffold is a well-established pharmacophore for fungicides, particularly for a class of compounds known as succinate dehydrogenase inhibitors (SDHIs). These fungicides disrupt the fungal mitochondrial respiratory chain, a critical pathway for energy production. The this compound core structure is an essential component in the design of new SDHI candidates.

Research has demonstrated the synthesis of numerous nicotinamide derivatives by utilizing 2-chloro-5-(trifluoromethyl)nicotinic acid as a key building block. The general synthetic strategy involves the activation of the carboxylic acid, often by converting it to an acyl chloride, followed by an amidation reaction with various aniline (B41778) derivatives. This modular approach allows for the systematic exploration of structure-activity relationships (SAR) by modifying the aniline portion of the molecule.

For instance, a series of nicotinamide derivatives were synthesized and evaluated for their in vitro activity against significant plant pathogens such as Rhizoctonia solani and Sclerotinia sclerotiorum. nih.govnih.gov The results highlighted that substitutions on the aniline ring were critical for antifungal potency. nih.govnih.gov One of the most potent compounds, designated 3a-17, which features a 3-(methylthio)phenyl group, exhibited IC₅₀ values of 15.8 µM against R. solani and 20.3 µM against S. sclerotiorum. nih.gov This activity was comparable to the commercial fungicide boscalid. nih.gov Furthermore, in vivo testing showed that compound 3a-17 could effectively control disease development in cole infected with S. sclerotiorum. nih.gov

Molecular docking simulations have provided insight into the mechanism of action, suggesting that these nicotinamide derivatives bind to the ubiquinone-binding site of the succinate dehydrogenase enzyme complex. nih.gov The interactions observed, such as those between the chlorine atom of the nicotinamide ring and amino acid residues like PRO150, are believed to be crucial for the inhibitory activity. nih.gov

Below is a table summarizing the fungicidal activity of selected nicotinamide derivatives synthesized from the 2-chloro-5-(trifluoromethyl)nicotinic acid precursor.

| Compound ID | Substituent Group (on aniline ring) | Target Fungus | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 3a-17 | 3-(methylthio) | Rhizoctonia solani | 15.8 | nih.gov |

| 3a-17 | 3-(methylthio) | Sclerotinia sclerotiorum | 20.3 | nih.gov |

| Boscalid (Reference) | 4'-chlorobiphenyl-2-yl | Rhizoctonia solani | 14.7 | nih.gov |

| Boscalid (Reference) | 4'-chlorobiphenyl-2-yl | Sclerotinia sclerotiorum | 19.6 | nih.gov |

Pharmaceutical Applications: Development of Antibacterial Agents

The 2-chloro-5-(trifluoromethyl)pyridine (B1661970) core is also a valuable scaffold in the discovery of new pharmaceutical agents. Its derivatives have been investigated as potential inhibitors of bacterial enzymes that are essential for viability, making them attractive targets for novel antibiotics.

One notable area of research is the targeting of phosphopantetheinyl transferases (PPTases). These enzymes are vital for the biosynthesis of fatty acids and various secondary metabolites, including virulence factors in bacteria. nih.gov The surfactin PPTase (Sfp) from Bacillus subtilis is a well-studied prototype for this class of enzymes. nih.govnih.gov

Through high-throughput screening and subsequent medicinal chemistry optimization, a potent inhibitor of Sfp, named ML267, was discovered. nih.gov The synthesis of this compound utilizes a key intermediate, 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine, which is structurally analogous to this compound. nih.gov The development of ML267 demonstrates the utility of the 2-chloro-5-(trifluoromethyl)pyridine moiety in creating potent enzyme inhibitors. nih.govnih.gov

ML267 exhibits nanomolar inhibitory activity against the Sfp enzyme and demonstrates antibiotic activity against Gram-positive bacteria, including community-acquired methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The inhibition of this essential enzyme pathway presents a promising strategy for developing new antibacterial drugs to combat resistant pathogens. nih.gov

The table below outlines the properties of the Sfp inhibitor derived from the 2-chloro-5-(trifluoromethyl)pyridine scaffold.

| Compound ID | Core Structure | Biological Target | Activity | Reference |

|---|---|---|---|---|

| ML267 | 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-piperazine-1-carbothioamide derivative | Surfactin PPTase (Sfp) | Potent nanomolar inhibitor with activity against MRSA | nih.gov |

Future Research Trajectories and Emerging Paradigms

Innovations in Green Chemistry Approaches for Sustainable Synthesis

The synthesis of functionalized nicotinamides is increasingly moving away from traditional methods that often rely on harsh conditions and hazardous reagents. nih.gov Future research on 2-Chloro-5-(trifluoromethyl)nicotinamide will prioritize the development of sustainable and efficient synthetic pathways in line with the principles of green chemistry.

Key areas of innovation include:

Biocatalysis: The use of enzymes, such as lipases or nitrile-hydrolyzing enzymes, offers a powerful tool for creating nicotinamide (B372718) derivatives under mild, environmentally friendly conditions. nih.govfrontiersin.org Research could focus on identifying or engineering enzymes that can regioselectively construct or modify the this compound scaffold, minimizing waste and energy consumption. frontiersin.org

Continuous-Flow Microreactors: This technology provides significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and higher yields. rsc.org A green, continuous-flow synthesis of this compound would not only be more efficient but also scalable for industrial applications. nih.gov

Eco-Friendly Solvents and Solvent-Free Reactions: The development of synthetic routes that utilize green solvents, such as tert-amyl alcohol, or eliminate solvents altogether (mechanochemical grinding), represents a major goal. nih.govmdpi.com Research into a solvent-free or green-solvent-based synthesis for this compound could drastically reduce its environmental footprint. mdpi.com For instance, a method for synthesizing 2-chloronicotinic acid, a related precursor, using ozone in glacial acetic acid has been developed, highlighting a move towards less polluting processes. google.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating discovery and optimizing processes. nih.govresearchgate.net For this compound, these computational tools offer significant potential.

De Novo Drug Design: AI algorithms can design novel derivatives by exploring vast chemical space. nih.gov Starting with the this compound core, ML models can generate new molecular structures with predicted high efficacy for specific biological targets, such as kinases or histone deacetylases (HDACs). rsc.org

Reaction Prediction and Optimization: Predicting the outcome of chemical reactions is a major challenge in synthetic chemistry. acs.org ML models can be trained on large datasets of known reactions to predict the most likely products, yields, and optimal conditions for the synthesis of new analogs. researchgate.netnih.govmdpi.com This approach can significantly reduce the number of failed experiments, saving time and resources. researchgate.net

Property Prediction: AI can predict the physicochemical and pharmacokinetic properties (e.g., solubility, metabolic stability, toxicity) of virtual compounds. nih.gov This allows researchers to prioritize the synthesis of derivatives of this compound that have the most promising drug-like characteristics, a process known as high-throughput virtual screening. nih.gov

Discovery of Unprecedented Reactivity and Catalytic Transformations Involving the Nicotinamide Core

The unique electronic properties conferred by the trifluoromethyl group and the reactivity of the 2-chloro-pyridine structure suggest that the nicotinamide core in this specific compound could participate in novel chemical transformations. thieme-connect.com

Future research will likely focus on:

Catalytic Applications: The nicotinamide moiety itself can act as a catalyst in certain reactions, such as Suzuki-Miyaura cross-coupling. mdpi.com The specific electronic nature of this compound could be exploited to develop new catalysts for organic synthesis.

Novel Cross-Coupling Reactions: The 2-chloro position is a prime site for palladium-catalyzed cross-coupling reactions. Future work could explore novel coupling partners to attach complex molecular fragments, leveraging the electron-withdrawing trifluoromethyl group to modulate reactivity.

Photoredox Catalysis: The electrochemical properties of the pyridine (B92270) ring could make this compound and its derivatives suitable candidates for photoredox-catalyzed reactions, opening pathways to new bond formations under mild conditions.

Understanding Degradation and Reactivity: The nicotinamide core is central to the redox chemistry of NAD+/NADH. nih.gov Studies on the stability and degradation pathways of this compound could reveal novel reactivity patterns and potential interactions with biological systems, including covalent peptide modifications. nih.govnih.gov

Development of Advanced In Vitro Research Models for Mechanistic Biological Studies

To fully understand the biological effects of this compound and its derivatives, researchers are moving beyond traditional 2D cell cultures to more physiologically relevant models.

Emerging in vitro systems for future studies include:

3D Organoids and Spheroids: These models more accurately mimic the complex microenvironment of human tissues and tumors. mdpi.com Testing derivatives on cancer cell lines like HCT-116 or HepG2 grown as 3D spheroids could provide more predictive data on anti-cancer efficacy. nih.gov

Organ-on-a-Chip Technology: Microfluidic devices that simulate the function of human organs can be used to study the compound's metabolism, efficacy, and potential toxicity in a dynamic, multi-organ system.

High-Throughput Functional Screening: Advanced screening methods can rapidly assess the activity of new nicotinamide derivatives against large panels of cell lines or enzymes. nih.gov For example, screening for inhibitors of targets like VEGFR-2 or for compounds that induce apoptosis can be automated to quickly identify lead candidates. mdpi.comnih.gov

In Silico and Computational Analyses: Detailed computational studies, including molecular docking and molecular dynamics simulations, can predict how these compounds interact with biological targets, guiding the design of more potent and selective molecules. nih.gov

Strategic Role in Multi-Component Reactions and Combinatorial Chemistry for New Material Discovery

The structure of this compound makes it an ideal building block for combinatorial chemistry and multi-component reactions (MCRs). These strategies allow for the rapid synthesis of large, diverse libraries of compounds from a set of simple starting materials. beilstein-journals.org

Future directions in this area include:

Library Synthesis: Using this compound as a scaffold in MCRs, such as the Ugi or Hantzsch reactions, can generate extensive libraries of novel molecules. beilstein-journals.orgmdpi.com The reactive chloro group and the amide functionality provide two distinct points for diversification.

Discovery of New Materials: Combinatorial approaches are not limited to drug discovery. researchgate.net Libraries derived from this compound could be screened for applications in materials science, such as organic light-emitting diodes (OLEDs), polymers, or agrochemicals, where trifluoromethylated heterocycles are of significant interest. researchgate.netrsc.org

Fragment-Based Discovery: The compound can be used as a fragment in fragment-based drug discovery, where its interactions with a biological target are first identified, and then the molecule is "grown" or combined with other fragments to create a potent lead compound.

By leveraging these emerging paradigms, future research on this compound will not only refine its own synthesis and application but also contribute to the broader advancement of chemical and biomedical sciences.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-chloro-5-(trifluoromethyl)nicotinamide, and how can halogenation regioselectivity be controlled?

- Methodological Answer : High-temperature vapor-phase chlorination or halogen exchange (e.g., using β-picoline as a precursor) is a common approach for trifluoromethylpyridine derivatives. To address regioselectivity, optimize reaction conditions (temperature, catalyst) and monitor intermediates via HPLC or GC-MS. For nicotinamide derivatives, introduce the amide group post-halogenation to avoid side reactions .

Q. How can vibrational spectroscopy aid in characterizing functional groups in this compound?

- Methodological Answer : FT-IR and Raman spectroscopy identify key vibrational modes:

- C-Cl stretching (~550–600 cm⁻¹).

- CF3 symmetric/asymmetric stretching (1100–1250 cm⁻¹).

- Amide C=O stretching (~1650 cm⁻¹).

Compare experimental data with DFT calculations to validate assignments, as demonstrated for structurally similar trifluoromethyl anilines .

Q. What analytical techniques are suitable for purity assessment of this compound?